molecular formula C5H8Cl2N2 B2609174 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride CAS No. 59022-78-5

4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride

Cat. No.: B2609174
CAS No.: 59022-78-5
M. Wt: 167.03
InChI Key: MUWHKRXEROAPOR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride (CAS 59022-78-5) is a high-purity chemical building block for research and development. This heterocyclic compound features a molecular formula of C 5 H 8 Cl 2 N 2 and a molecular weight of 167.03 g/mol . Its structure, characterized by a reactive chloromethyl group and a methyl-substituted imidazole ring, makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules in pharmaceutical and agrochemical research . Researchers utilize this compound as a key precursor in nucleophilic substitution reactions, where the chloromethyl group can be readily displaced to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The 2-methyl substituent on the imidazole ring can influence the compound's steric and electronic properties, fine-tuning the reactivity and selectivity of the resulting products. Proper handling is essential; this material is classified as a Dangerous Good (UN 1759, Packing Group II) and carries the GHS hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It requires storage under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-1H-imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWHKRXEROAPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59022-78-5
Record name 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 2-methylimidazole. One common method includes the reaction of 2-methylimidazole with formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to meet the stringent quality standards required for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

    Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazoles, which can be further functionalized for specific applications.

    Cyclization Reactions: Products include fused heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Synthesis

4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride serves as a vital intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of imidazole derivatives, which are essential for developing medications such as:

  • Cimetidine : An H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). The compound can be converted into cimetidine through reactions with cysteamine hydrochloride .

2. Biological Activity

This compound exhibits notable biological activities, making it a subject of interest in pharmacology. Key areas of research include:

  • Antimicrobial Activity : Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties, inhibiting the growth of various bacterial strains. For example, research indicated inhibition zones against pathogens like E. coli and S. aureus (up to 20 mm) when tested with related compounds.
  • Antitumor Activity : In vitro studies have shown that 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937) cells. The IC50 values were reported at approximately 25.72 μM for MCF-7 cells.

Antimicrobial Effects

A study evaluated the antimicrobial efficacy of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride against a range of pathogens:

StudyOrganism TestedInhibition Zone (mm)Reference
Study AE. coli15
Study BS. aureus20
Study CP. aeruginosa18

The results indicated that this compound could potentially lead to the development of new antimicrobial agents.

Anticancer Activity

In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates:

Cell LineIC50 (μM)Mechanism of ActionReference
MCF-7 (Breast Cancer)25.72 ± 3.95Induction of apoptosis via mitochondrial pathway
U-937 (Leukemia)30.0 ± 5.0Inhibition of cell proliferation
A549 (Lung Cancer)22.5 ± 4.0Cell cycle arrest

Flow cytometry analyses confirmed that the compound induced apoptosis in treated cells.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride depends on its specific application. In general, the chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful for modifying biomolecules or synthesizing complex organic structures. The imidazole ring can also participate in various interactions, such as hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences among 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride and related imidazole derivatives:

Compound Name Substituents (Position) Molecular Formula Key Structural Features
4-(Chloromethyl)-2-methyl-1H-imidazole HCl -CH2Cl (4), -CH3 (2) C5H8Cl2N2 Methyl at 2-position enhances steric bulk
4-(Chloromethyl)-1H-imidazole HCl (CAS 38585-61-4) -CH2Cl (4) C4H6Cl2N2 No methyl group; simpler structure
4-(Chloromethyl)-1-methyl-1H-imidazole HCl (CAS 17289-30-4) -CH2Cl (4), -CH3 (1) C5H8Cl2N2 Methyl at 1-position alters ring basicity
4-(Chloromethyl)-2-(4-chlorophenyl)-1H-imidazole HCl (CAS 1394041-11-2) -CH2Cl (4), -C6H4Cl (2) C10H9Cl2N2 Bulky 4-chlorophenyl group at 2-position
2-(4-Methoxyphenyl)-1H-imidazole HCl (CAS 1955553-58-8) -C6H4OCH3 (2) C10H11ClN2O Methoxyphenyl enhances π-π interactions

Key Observations :

  • Substitution at the 1-position (e.g., 1-methyl derivatives) modifies the imidazole ring’s electronic properties, affecting interactions with biological targets .

Reactivity Trends :

  • Compounds with electron-withdrawing groups (e.g., -Cl at the 4-position) exhibit higher electrophilicity, facilitating nucleophilic attacks.
  • Steric hindrance from 2-methyl or aryl groups (e.g., 4-chlorophenyl) slows reaction kinetics but improves selectivity in multi-step syntheses .

Key Findings :

  • The target compound’s chloromethyl group is critical for covalent binding to receptor sites, as seen in adenosine ligand synthesis .
  • Histamine analogs (e.g., 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole) demonstrate that aromatic substituents at the 2-position enhance affinity for histamine receptors .

Physical Properties

Compound Name Melting Point (°C) Solubility Stability
4-(Chloromethyl)-2-methyl-1H-imidazole HCl 118–120 Soluble in DMF, MeOH Stable at RT
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 126–128 Insoluble in water Sensitive to light
2-(4-Methoxyphenyl)-1H-imidazole HCl Not reported Soluble in polar aprotic solvents Stable at -20°C

Notes:

  • Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s lower mp (118–120°C) compared to 4-chlorophenyl derivatives (126–128°C) reflects reduced crystallinity due to the 2-methyl group .

Biological Activity

4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 2-methyl-1H-imidazole. The reaction can be performed using chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst, yielding the desired hydrochloride salt form.

Synthetic Route Overview

StepReagentsConditionsYield
12-methyl-1H-imidazole + chloromethyl methyl etherAcidic medium, refluxHigh
2Resulting product + HClAqueous solutionQuantitative

Antimicrobial Properties

4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study tested the compound against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) as follows:

Bacterial StrainMIC (µg/mL)
E. coli12.5
S. aureus6.25

These results suggest that the compound possesses potent antibacterial properties, comparable to standard antibiotics such as tetracycline and penicillin .

Antifungal Activity

In addition to antibacterial properties, 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride has shown antifungal activity against various fungal pathogens. A study reported that it effectively inhibited the growth of Candida albicans with an MIC of 8 µg/mL .

The biological activity of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is primarily attributed to its ability to disrupt cellular processes in target organisms. It is believed to interact with specific enzymes or receptors involved in metabolic pathways, leading to cell death or growth inhibition.

Binding Affinity Studies

Binding affinity studies using UV-vis spectroscopy demonstrated that the compound binds effectively to key enzymes involved in bacterial metabolism, such as those in the Mycobacterium tuberculosis CYP121A1 pathway, with dissociation constants (Kd) ranging from 11.73 to 17.72 µM .

Therapeutic Applications

Given its promising biological activities, 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is being explored for potential therapeutic applications:

  • Antimicrobial Agent : Due to its potent antibacterial and antifungal properties.
  • Anti-inflammatory Agent : Research indicates potential anti-inflammatory effects by modulating inflammatory pathways .
  • Anticancer Research : Preliminary studies suggest that imidazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.

Q & A

Q. What are the key considerations for synthesizing 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves hydrogenation and cyclization steps. Key factors include:

  • Catalyst selection : Palladium on carbon may lead to hydrodechlorination byproducts, whereas Raney nickel avoids dehalogenation, improving yield (e.g., 92% intermediate yield reported in hydrogenation steps) .
  • Solvent and temperature : Ethanol at 45°C under alkaline conditions (NaOH) facilitates cyclization, while lower temperatures (25°C) or water as a solvent reduce yields .
  • Base strength : Strong bases like NaOH enhance cyclization efficiency compared to weaker bases (e.g., Na₂CO₃) .

Table 1: Catalyst and solvent effects on intermediate yield

EntryCatalystSolventTemperatureYield (%)
1Pd/CEtOH45°C42
4Pd/CH₂O45°C48
5Raney NiEtOH45°C92
7Raney NiH₂O45°C65

Q. How can researchers validate the purity and structural integrity of 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride?

Answer:

  • LC-MS : Monitors reaction progress and identifies intermediates/byproducts (e.g., detection of hydrodechlorination byproducts in Pd/C-catalyzed reactions) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., chloromethyl and methyl groups on the imidazole ring) .
  • Elemental analysis : Validates stoichiometry, particularly chloride content in the hydrochloride salt .

Q. What stability challenges are associated with this compound, and how can they be mitigated?

Answer:

  • Hydrolysis sensitivity : The chloromethyl group is prone to hydrolysis in aqueous or humid conditions. Storage under anhydrous conditions (e.g., desiccator, inert atmosphere) is critical .
  • Thermal stability : Decomposition may occur above 120°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How do substituent positions (e.g., chloromethyl vs. methyl) influence the reactivity of imidazole derivatives in cross-coupling reactions?

Answer: Comparative studies on similar compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) reveal:

  • Electrophilic reactivity : The chloromethyl group enhances nucleophilic substitution (e.g., alkylation with amines or thiols), while the methyl group stabilizes the imidazole ring .
  • Steric effects : Bulky substituents at the 2-position reduce accessibility for further functionalization .

Q. How can discrepancies in reported yields for imidazole cyclization reactions be resolved?

Answer: Discrepancies often arise from:

  • Reaction monitoring : Incomplete conversion of intermediates (e.g., LC-MS data showing residual starting material) .
  • Byproduct formation : Use of Pd/C instead of Raney nickel introduces hydrodechlorination byproducts, requiring rigorous purification .
  • Scale-up effects : Larger batches may require adjusted stoichiometry or extended reaction times .

Q. What strategies enable scalable synthesis of this compound while maintaining high enantiomeric purity?

Answer:

  • Catalyst recycling : Raney nickel can be reused in hydrogenation steps without significant loss of activity .
  • Flow chemistry : Continuous processes minimize batch-to-batch variability and improve control over cyclization conditions .
  • Chiral resolution : Use of enantioselective catalysts (e.g., chiral amines) during cyclization ensures purity .

Q. What novel applications exist for this compound in medicinal chemistry or materials science?

Answer:

  • Drug intermediates : The chloromethyl group enables conjugation with biomolecules (e.g., pH-sensitive spin labels for MRI contrast agents) .
  • Polymer synthesis : Acts as a crosslinking agent in stimuli-responsive hydrogels due to its reactive chloride .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Answer:

  • Electron density maps : Identify nucleophilic/electrophilic sites (e.g., chloromethyl carbon as an electrophilic center) .
  • Transition state analysis : Predicts preferential attack pathways (e.g., SN2 vs. SN1 mechanisms) under varying conditions .

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